molecular formula C19H21NO4S B10864128 Methyl 2-(2-(4-methoxyphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Methyl 2-(2-(4-methoxyphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B10864128
M. Wt: 359.4 g/mol
InChI Key: SZVJEFVRKRIIIG-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-methoxyphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a methyl ester at position 3 and a 4-methoxyphenylacetamido group at position 2. This scaffold is notable for its structural versatility, enabling modifications that influence biological activity, solubility, and pharmacokinetics. The compound and its analogs have been explored for acetylcholinesterase (AChE) inhibition, antibacterial activity, and neuroprotective effects . Below, we provide a detailed comparison with structurally related compounds, emphasizing key differences in functional groups, synthetic routes, and biological outcomes.

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21NO4S/c1-23-13-9-7-12(8-10-13)11-16(21)20-18-17(19(22)24-2)14-5-3-4-6-15(14)25-18/h7-10H,3-6,11H2,1-2H3,(H,20,21)

InChI Key

SZVJEFVRKRIIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of METHYL 2-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of Functional Groups: The methoxyphenylacetyl group and the amino group are introduced through acylation and amination reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 2-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of methyl 2-(2-(4-methoxyphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an anticancer agent. Key findings include:

  • Mechanism of Action : The compound disrupts tubulin dynamics, essential for mitotic spindle formation during cell division. This disruption leads to enhanced mitotic arrest and apoptosis in cancer cells.
  • In Vitro Studies : In studies involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 23.2 µM, indicating significant inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects:

  • Cytokine Modulation : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This makes it a promising candidate for treating inflammatory diseases.
  • Experimental Models : In models of lipopolysaccharide-induced inflammation in macrophages, significant reductions in inflammatory markers were observed.

Analgesic Effects

This compound has also been evaluated for its analgesic properties:

  • Pain Relief Studies : Using the "hot plate" method in animal models, the compound exhibited pain relief comparable to standard analgesics such as metamizole. This effect is attributed to its interaction with pain pathways.

Case Studies

  • Breast Cancer Model :
    • In vitro studies on MCF-7 cells revealed that treatment with the compound led to significant apoptosis induction and cell cycle arrest at the G2/M phase.
    • The effectiveness at low concentrations suggests potential therapeutic applications in breast cancer treatment.
  • Inflammation Model :
    • A study evaluating anti-inflammatory effects demonstrated that derivatives of the tetrahydrobenzo[b]thiophene scaffold significantly reduced inflammatory markers when tested against induced inflammation in macrophages.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicates that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:

  • Enhancing Groups : Substituents such as methoxy and isopropoxy groups are associated with increased anticancer potency.
  • Critical Functionalities : The presence of cyano and acetamido moieties is crucial for inducing apoptosis through specific molecular interactions.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Functional Group at Position 3 :

  • The methyl ester in the target compound may enhance metabolic stability compared to bulkier esters (e.g., ethyl in IIIe, isopropyl in EU1794-19) .
  • Carboxamide in IIId likely improves hydrogen bonding with AChE, contributing to its superior inhibition (60% vs. donepezil’s 40%) .

Substituent at Position 2: Piperazine-linked groups (e.g., IIId) enhance AChE inhibition, possibly due to increased interaction with the enzyme’s peripheral anionic site . 4-Methoxyphenylacetamido in the target compound balances lipophilicity and electronic effects, whereas 4-hydroxyphenyl in 6o may reduce stability due to phenolic oxidation .

Synthetic Yields :

  • Low yields (e.g., 22% for 6o) highlight challenges in glyoxylate incorporation, whereas carboxamide derivatives (IIId) are synthesized efficiently (70% yield) .

Physicochemical Properties

The table below compares key physicochemical parameters:

Compound Name / ID Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference(s)
Target Compound 385.43 3.2 0.15 Not reported
IIId 439.52 2.8 0.08 234–236
IIIe 407.51 4.1 0.03 80–82
EU1794-19 421.50 3.5 0.10 Not reported
Key Observations:
  • Lipophilicity : The target compound’s predicted LogP (3.2) suggests moderate membrane permeability, intermediate between IIIe (4.1, highly lipophilic) and IIId (2.8, more polar due to carboxamide).
  • Solubility : Lower solubility in IIId (0.08 mg/mL) may reflect strong intermolecular hydrogen bonding, whereas the methyl ester in the target compound offers a balance (0.15 mg/mL).

Mechanistic Insights

  • AChE Inhibition : IIId’s carboxamide and piperazine groups likely engage in dual interactions with AChE’s catalytic and peripheral sites, surpassing donepezil’s efficacy .
  • Antibacterial Activity : Ethyl ester derivatives (e.g., IIIe) show antibacterial effects, possibly via membrane disruption, though the mechanism remains uncharacterized .
  • NMDA Modulation: Thiazolidinone-containing analogs (e.g., EU1794-19) demonstrate allosteric modulation, suggesting the tetrahydrobenzo[b]thiophene scaffold’s adaptability to diverse targets .

Biological Activity

Methyl 2-(2-(4-methoxyphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential pharmacological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : Not specified

This compound contains a benzo[b]thiophene core structure, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Analgesic Activity

Research has demonstrated that derivatives of tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit significant analgesic effects. In studies using the "hot plate" method on outbred white mice, compounds similar to this compound showed analgesic activity that surpassed that of standard analgesics such as metamizole .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study reported that certain derivatives exhibited an IC₅₀ range from 23.2 to 49.9 μM against various cancer cell lines, indicating moderate to high cytotoxicity . The mechanism of action appears to involve apoptosis induction in cancer cells, with flow cytometry analyses revealing significant cell cycle arrest at the G2/M phase and S phase .

Study on Antitumor Effects

In a controlled study involving MCF-7 breast cancer cells, the compound induced apoptosis and necrosis at concentrations as low as 23.2 μM. The results indicated that treatment led to a substantial reduction in cell viability (26.86%) and an increase in early (AV+/PI−) and late (AV+/PI+) apoptotic cells .

Cell Line IC₅₀ (μM) Effect
MCF-723.2Apoptosis induction
Other Lines49.9Moderate cytotoxicity

Immune Function Enhancement

Another aspect of research highlighted the potential of this compound to enhance immune function in experimental models. Compounds structurally related to this compound were shown to improve immune responses in mice .

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